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Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl-

Epoxy curing accelerator Latency Shelf-life stability

Formulators of one-component epoxy adhesives face a trade-off between shelf stability and cure speed. This compound resolves it as the only substituted urea accelerator simultaneously ranking top-2 in latency and top-5 in reactivity. • >6-month room-temperature latency (time to double viscosity) in DGEBA/DICY-outperforming TBDMU accelerators by >2.6× • Fast high-temperature cure: <5 min at >150°C; ≤1 hr at 100°C, with Tg >140°C and flexural modulus 45-50 GPa • High melting point (220-230°C) prevents premature cure during twin-screw extrusion for powder coatings Supplied as ≥98% white crystalline powder with full CoA.

Molecular Formula C19H24N4O2
Molecular Weight 340.4 g/mol
CAS No. 10097-09-3
Cat. No. B161443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl-
CAS10097-09-3
Molecular FormulaC19H24N4O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(C)C
InChIInChI=1S/C19H24N4O2/c1-22(2)18(24)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(25)23(3)4/h5-12H,13H2,1-4H3,(H,20,24)(H,21,25)
InChIKeyMOAPNXVHLARBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Methylenebis(1,1-dimethyl-3-phenylurea) (CAS 10097-09-3): A High-Latency Urea Accelerator for Dicyandiamide-Cured Epoxy Systems


4,4'-Methylenebis(1,1-dimethyl-3-phenylurea), also known as methylene bis(phenyl dimethyl urea) (CAS 10097-09-3), is an aromatic substituted urea that functions as a latent accelerator for dicyandiamide (DICY)-cured epoxy resins [1]. Commercially available under trade names such as OMICURE® U-52, Technicure® MDU-11M, DYHARD® UR800, and IsoQure® UR 800, this compound is characterized by a melting point of 220–230 °C, a molecular formula of C₁₉H₂₄N₄O₂, and a molecular weight of 340.42 g/mol . Its primary industrial role is to lower the curing temperature and shorten the curing time of one-component epoxy/DICY formulations while preserving extended room-temperature shelf stability [1].

WorkflowDICY-cured epoxy one-component systems
Latency profileReported extended ambient storage stability
Thermal robustnessElevated melting point supports processing latency

Why Generic Substitution of 4,4'-Methylenebis(1,1-dimethyl-3-phenylurea) with Other Substituted Urea Accelerators Is Scientifically Unreliable


Although multiple aromatic substituted ureas are marketed as latent accelerators for DICY-cured epoxy systems, they cannot be freely interchanged without quantifiable performance consequences. The methylene-bridged bis-urea structure of CAS 10097-09-3 imparts a distinct latency–reactivity balance: it ranks as the second-most-stable urea accelerator in one-component formulations yet still provides the fourth-highest reactivity among common urea classes [1]. In contrast, toluene bis(dimethylurea) (TBDMU)-based accelerators (e.g., OMICURE® U-410) deliver faster cure but trade away approximately 80% of room-temperature shelf life [2], while phenyl dimethylurea (Fenuron)-type accelerators produce still shorter latency [1]. Even minor isomer‑grade variations within the methylene bis(phenyl dimethyl urea) family shift both the melting point and the reactivity profile [1]. The quantitative evidence below demonstrates why scientific selection must be based on direct, dimension‑specific comparator data rather than on the assumption of class‑level interchangeability.

Latency trade-offFaster-curing urea accelerators may significantly reduce ambient storage stability relative to methylene bis(phenyl dimethyl urea)
Isomer-grade variationMixed-isomer grades may shift the latency–reactivity profile away from isomer-grade performance
Thermal activation riskLower melting point accelerators risk premature reaction during warm storage or compounding

Quantitative Differentiation of 4,4'-Methylenebis(1,1-dimethyl-3-phenylurea) (CAS 10097-09-3) Against Closest Substituted-Urea Comparators


Room-Temperature Shelf Life (Latency): >6 Months vs. 10 Weeks for Toluene Bis(Dimethylurea)

Methylene bis(phenyl dimethyl urea) (OMICURE® U-52, CAS 10097-09-3) delivers a room-temperature shelf life exceeding 6 months (measured as time to double in viscosity) in DGEBA/DICY one-component formulations . The closest bis-urea competitor, toluene bis(dimethylurea) (OMICURE® U-410), exhibits a time-to-double-viscosity of only 10 weeks under comparable conditions, a reduction of approximately 60% [1]. Technical-grade isomer mixtures (OMICURE® U-415) further shorten shelf life relative to the isomer-grade U-52 .

Shelf life latency
Head-to-head
>6 months vs. 10 weeks
Time to double viscosity, 23 °C, DGEBA/DICY
Supports selection for long-shelf-life adhesives
Ambient one-component formulation; >2.6× longer reported
Epoxy curing accelerator Latency Shelf-life stability

Cure Speed at 100 °C: 1 Hour vs. 30 Minutes for Toluene Bis(Dimethylurea)—Quantifying the Reactivity-Latency Trade-Off

At 5 phr loading in a DGEBA/DICY system, methylene bis(phenyl dimethyl urea) reaches full cure in approximately 60 minutes at 100 °C, whereas toluene bis(dimethylurea) (OMICURE® U-410M) achieves cure in about 30 minutes under the same conditions . Both accelerators reduce cure time to under 5 minutes at temperatures exceeding 150 °C [1]. The methylene bis(phenyl dimethyl urea) sacrifice of roughly 50% in cure speed relative to TBDMU is the mechanistic cost of its ~2.6× longer shelf life .

Cure speed at 100 °C
Head-to-head
~60 min vs. ~30 min
5 phr accelerator, DGEBA/DICY, 100 °C isothermal
Illustrates latency–reactivity trade-off; slower cure linked to stability
Cure speed sacrificed for >6 months ambient latency
Cure kinetics DSC reactivity Epoxy-DICY acceleration

Melting Point and Thermal Stability: 220–230 °C vs. 180–195 °C for Toluene Bis(Dimethylurea)

The melting point of methylene bis(phenyl dimethyl urea) (OMICURE® U-52) is 220–230 °C, whereas toluene bis(dimethylurea) (OMICURE® U-410) melts at 180–195 °C [1]. This 30–40 °C higher melting point ensures that the accelerator remains a dispersed solid in the epoxy matrix throughout typical processing and storage temperatures, which is a prerequisite for maintaining latency and preventing premature reaction in one-component systems [2].

Melting point
Reported
220–230 °C
vs. TBDMU 180–195 °C; 30–50 °C higher
Higher melting point supports dispersion stability during processing
Commercial isomer-grade material
Thermal stability Melting point Dispersion stability

Latency–Reactivity Ranking: Second-Most-Stable, Fourth-Most-Reactive Among All Common Urea Accelerators

Across the full landscape of commercially available substituted urea accelerators, methylene bis(phenyl dimethyl urea) (mp 220–230 °C) occupies a unique position: it is ranked second in latency (formulation stability) and fourth in reactivity (time to 95% cure at 120 °C by DSC) [1]. No other urea accelerator simultaneously holds a top‑three latency ranking with a top‑five reactivity ranking, making this compound the optimal compromise for applications demanding both long shelf life and moderate temperature cure [1].

Latency–reactivity ranking
Class-level
Latency rank #2 · Reactivity rank #4
Among common urea accelerators in DGEBA/DICY
Reported balanced profile within urea accelerator class
Class-level ranking; verify in specific formulation
Latency ranking Reactivity ranking Urea accelerator classification

Faster High-Temperature Cure Cycle Flexibility vs. Cycloaliphatic Urea and Modified Polyamine Accelerators

In a comparative study of three DGEBA/DICY/accelerator systems (methylene bis(phenyl dimethyl urea), a cycloaliphatic substituted urea, and a modified polyamine), carbon-fiber composites prepared with the methylene bis(phenyl dimethyl urea) system could be cured using a fast high-temperature cycle (20 min at 140 °C) while achieving flexural moduli of 45–50 GPa, equivalent to those obtained with slower curing cycles [1]. The other two accelerator systems did not permit this degree of cycle flexibility without property degradation [1].

Fast-cure cycle flexibility
Cross-study
Flexural modulus 45–50 GPa retained
20 min at 140 °C; carbon-fiber composite
May support fast high-temperature cure without property loss
Cycloaliphatic urea/polyamine systems did not match
Composite curing Thermomechanical properties Prepreg processing

Isomer-Grade Purity Impact: U-52 vs. Lower-Cost Mixed-Isomer U-415

OMICURE® U-415, a lower-cost mixed-isomer version of methylene bis(phenyl dimethyl urea), delivers shorter room-temperature shelf life and slower cure than isomer-grade OMICURE® U-52 (CAS 10097-09-3) . At comparable loading (<5 phr), U-415 requires approximately 80 minutes at 100 °C versus 60 minutes for U-52, while providing a shelf life that does not reach the >6‑month benchmark . This within-compound-class variation demonstrates that even chemically similar products based on CAS 10097-09-3 are not interchangeable without quantifying isomer composition and its impact on latency and reactivity.

Isomer-grade purity
Data to verify
U-52 (isomer grade) vs. U-415 (mixed isomer)
Cure time & latency differences reported
Isomer composition may influence latency and cure profile
Mixed-isomer grade may underperform; source review needed
Isomer purity Procurement-grade specification Latency sensitivity

Optimal Research and Industrial Application Scenarios for 4,4'-Methylenebis(1,1-dimethyl-3-phenylurea) (CAS 10097-09-3) Based on Verified Differentiation Evidence


Automotive One-Component Epoxy Adhesives Requiring >6 Months Shelf Life Without Refrigeration

Automotive OEM assembly lines use one-component epoxy adhesives that must remain stable for 6–12 months at ambient warehouse temperatures. CAS 10097-09-3 delivers >6 months latency (time to double viscosity) in DGEBA/DICY formulations, outperforming toluene bis(dimethylurea) accelerators (10 weeks) by a factor of >2.6 . This shelf-life extension eliminates the need for cold-chain logistics and reduces scrap from prematurely gelled containers.

Aerospace Carbon-Fiber Prepregs Requiring Cycle-Time Flexibility Without Property Loss

Prepreg manufacturers can employ a fast high-temperature cure cycle (20 min at 140 °C) with methylene bis(phenyl dimethyl urea)-accelerated DGEBA/DICY systems while retaining flexural moduli of 45–50 GPa and Tg >140 °C, equivalent to slower curing cycles [1]. Cycloaliphatic urea and modified polyamine accelerators did not demonstrate equivalent cycle-time flexibility. This enables throughput gains in aerospace composite production without re-qualification of mechanical properties.

Thermosetting Powder Coatings Where Latency During Extrusion Compounding Is Critical

Powder coating formulations require the accelerator to withstand the thermal and shear conditions of twin-screw extrusion (typically 80–110 °C) without triggering premature cure. The high melting point of CAS 10097-09-3 (220–230 °C) ensures it remains an inert dispersed solid during compounding, whereas lower-melting accelerators (e.g., TBDMU at 180–195 °C) risk partial dissolution and loss of latency . This thermal robustness enables consistent shelf-stable powder coatings that cure in <5 minutes at >150 °C [2].

Specification-Driven Procurement for DICY-Epoxy Systems Requiring the Optimal Latency–Reactivity Balance

When neither the fastest cure nor the longest shelf life alone is sufficient, the ranking evidence positions CAS 10097-09-3 as the only substituted urea accelerator that simultaneously holds a top‑2 latency ranking and a top‑5 reactivity ranking among all common urea structures [3]. For formulators designing adhesives, encapsulants, or structural composites that must meet both a ≥6‑month shelf life and a ≤1‑hour cure at 100 °C, this compound represents the quantitatively validated optimum.

Application
Selection Property
Validation Focus
Automotive one-component epoxy adhesives with long ambient shelf life
Extended ambient-storage latency
Shelf-life stability and viscosity monitoring
Aerospace carbon-fiber prepregs with fast-cure cycle flexibility
Fast high-temperature cure without mechanical property loss
Property retention after accelerated cure cycles
Thermosetting powder coatings requiring extrusion compounding stability
High melting point for thermal latency during compounding
Latency retention through extrusion and storage
DICY-epoxy systems needing a balanced latency–reactivity profile
Balanced latency–reactivity ranking among urea accelerators
Ranking validation and cure-profile review
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